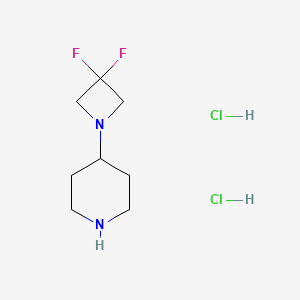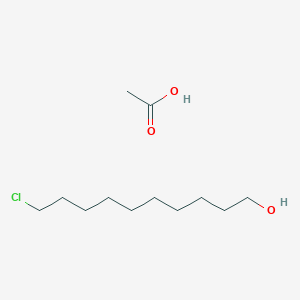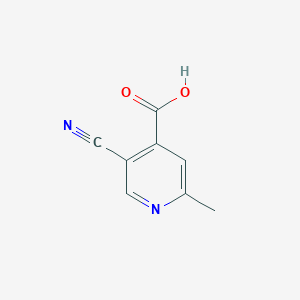
tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate
Overview
Description
tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate is a synthetic compound. Its structure comprises a tert-butyl group, a phenyl ring with a chlorine substituent, and a carbamate group connected to an aminoethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
First Step: : The synthesis typically begins with 3-(2-aminoethyl)-5-chlorophenol. This compound undergoes a reaction with tert-butyl chloroformate.
Reaction Conditions: : The reaction is conducted in an organic solvent like dichloromethane at low temperatures, generally under inert atmosphere conditions to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production scales up the laboratory synthesis route, optimizing conditions to increase yield and efficiency. Continuous flow reactors might be used for large-scale synthesis, ensuring consistent product quality and minimizing the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions
Substitution: : The phenyl ring can undergo electrophilic substitution reactions due to the electron-withdrawing chlorine and carbamate groups.
Hydrolysis: : Under acidic or basic conditions, the carbamate group can be hydrolyzed to produce the corresponding amine and alcohol.
Oxidation and Reduction: : The aminoethyl group can be oxidized to form imines or reduced to yield ethylamines.
Common Reagents and Conditions
Substitution: : Reagents like nitrating agents or halogens under catalyzed conditions.
Hydrolysis: : Acidic or basic aqueous solutions at elevated temperatures.
Oxidation: : Using oxidizing agents like potassium permanganate.
Reduction: : Utilizing reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: : Derivatives of the phenyl ring with various substituents.
Hydrolysis: : Amine and alcohol products.
Oxidation and Reduction: : Imines or ethylamines.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis due to its functional groups.
Biology: : Investigated for its potential roles in various biochemical pathways.
Medicine: : Explored for therapeutic applications, especially in drug design targeting specific enzymes or receptors.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets. The carbamate group can form hydrogen bonds, while the aminoethyl chain can engage in ionic interactions. These properties make it a versatile molecule in biochemical assays and drug development.
Comparison with Similar Compounds
tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate is unique due to its combination of functional groups, which confer distinct reactivity and application profiles. Similar compounds might include:
tert-Butyl (3-(2-aminoethyl)-5-methylphenyl)carbamate: : Different reactivity due to the presence of a methyl group.
tert-Butyl (3-(2-aminoethyl)-5-fluorophenyl)carbamate: : Fluorine substituent alters electronic properties.
Each of these similar compounds has unique characteristics that might make them suitable for different applications or reaction conditions.
There you have it—a detailed look at this compound. Anything else you'd like to explore about this compound?
Properties
IUPAC Name |
tert-butyl N-[3-(2-aminoethyl)-5-chlorophenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-11-7-9(4-5-15)6-10(14)8-11/h6-8H,4-5,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTYMMMUEUICHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855932 | |
| Record name | tert-Butyl [3-(2-aminoethyl)-5-chlorophenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-90-8 | |
| Record name | 1,1-Dimethylethyl N-[3-(2-aminoethyl)-5-chlorophenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [3-(2-aminoethyl)-5-chlorophenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B1512596.png)

![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)










